molecular formula C8H9BrN2 B1287907 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 625100-00-7

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1287907
CAS No.: 625100-00-7
M. Wt: 213.07 g/mol
InChI Key: IRZFIOXYROEMPD-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound with the molecular formula C8H9BrN2 It is a derivative of 1,6-naphthyridine, which is a bicyclic compound containing two nitrogen atoms in its structure

Preparation Methods

The synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the bromination of 5,6,7,8-tetrahydro-1,6-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.

    Reduction Reactions: The compound can be reduced to 5,6,7,8-tetrahydro-1,6-naphthyridine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.

Comparison with Similar Compounds

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine can be compared with other similar compounds such as:

  • 1,2,3,4-Tetrahydro-1,8-naphthyridine
  • 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
  • 7-Dimethoxymethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the bromine atom in this compound makes it particularly useful for further functionalization and derivatization .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZFIOXYROEMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590489
Record name 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625100-00-7
Record name 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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